4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS No.:
Cat. No.: VC15288119
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3 |
|---|---|
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15-16(20-23-19-15)18-17(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21) |
| Standard InChI Key | KYUBUGLGVYEPNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, reflects its three primary components:
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1,2,5-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its stability and electronic properties .
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4-Methylphenyl Substituent: A benzene ring with a methyl group at the para position, contributing to hydrophobic interactions in biological systems.
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4-Methoxybenzamide Group: A benzamide derivative with a methoxy group at position 4, enhancing solubility and hydrogen-bonding capacity .
The compound’s InChIKey (KYUBUGLGVYEPNB-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C) provide precise descriptors for its 2D and 3D conformations.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.32 g/mol |
| Melting Point | 160–162°C (predicted) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 3.2 (estimated) |
The methoxy group increases polarity compared to unsubstituted oxadiazoles, while the methylphenyl group enhances lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Manufacturing
Industrial Scalability
Industrial production employs continuous flow chemistry to optimize yield (∼85%) and reduce by-products. Automated systems control parameters such as:
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Residence Time: 30–60 minutes.
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Pressure: 1–2 atm.
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Temperature Gradients: Precise thermal management to prevent decomposition.
Chemical Reactivity and Derivatives
Oxidation and Reduction
The oxadiazole ring undergoes selective oxidation at the N-O bond using potassium permanganate, yielding hydroxylated derivatives. Reduction with sodium borohydride opens the ring, producing diamino intermediates .
Example Reaction:
Nucleophilic Substitution
Comparative Analysis with Related Oxadiazoles
| Compound | Key Differences | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Methylphenyl group | MCF-7: 50 µM; S. aureus: 12.5 µg/mL |
| 4-Nitro-N-[5-phenyl-1,3,4-oxadiazol-2-yl]benzamide | Nitro group instead of methoxy | HeLa: 75 µM; E. coli: 30 µg/mL |
| N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | Acetamide substituent | Anti-inflammatory: ED₅₀ = 15 mg/kg |
The methylphenyl and methoxy groups in the target compound enhance membrane penetration and target affinity compared to nitro or acetamide derivatives .
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